molecular formula C13H12N2OS B2517013 1-(2-Thienylcarbonyl)indolin-6-amine CAS No. 927997-00-0

1-(2-Thienylcarbonyl)indolin-6-amine

Cat. No.: B2517013
CAS No.: 927997-00-0
M. Wt: 244.31
InChI Key: ZVMOKAHTZAFWTB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Thienylcarbonyl)indolin-6-amine typically involves the reaction of indole derivatives with thienylcarbonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like dichloromethane . The reaction is carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

1-(2-Thienylcarbonyl)indolin-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting various studies and findings that elucidate its mechanisms of action, efficacy against different pathogens, and cytotoxic profiles.

Chemical Structure and Properties

This compound features a unique structure that combines an indole moiety with a thienylcarbonyl group. Its molecular formula is C13H12N2OSC_{13}H_{12}N_2OS, and it has been synthesized through reactions involving indole derivatives and thienylcarbonyl chloride under controlled conditions.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. In vitro studies have shown its effectiveness against various viral strains, although specific mechanisms remain to be fully elucidated. The compound likely interferes with viral replication by modulating host cell pathways or directly inhibiting viral enzymes.

Anticancer Activity

Several studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, a study reported that the compound displayed significant cytotoxicity against HeLa (cervical adenocarcinoma), HepG2 (liver carcinoma), and MCF-7 (mammary adenocarcinoma) cell lines. The half-maximal inhibitory concentration (CC₅₀) values were found to vary across different cell lines, indicating selective toxicity:

Cell LineCC₅₀ (μM)
HeLa>100
HepG28.25
MCF-735.1

This suggests that while the compound is less toxic to HeLa cells, it exhibits potent activity against liver and breast cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it possesses activity against both Gram-positive bacteria and mycobacterial strains. Notably, it has shown effectiveness comparable to clinically used antibiotics like ampicillin and isoniazid in certain assays .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. This may include binding to receptors or enzymes that play critical roles in cellular signaling pathways related to cancer proliferation or pathogen resistance.

Case Studies and Research Findings

  • Anticancer Efficacy : A study focused on the structure-activity relationship of various indole derivatives, including this compound, demonstrated that modifications in the chemical structure significantly influenced anticancer activity. The study highlighted the importance of specific functional groups in enhancing cytotoxicity against cancer cells .
  • Antimicrobial Testing : In another investigation, the compound was tested against Mycobacterium tuberculosis using a tetrazolium microplate assay. Results indicated moderate activity with minimum inhibitory concentrations (MICs) suggesting potential for development as an anti-tuberculosis agent .

Properties

IUPAC Name

(6-amino-2,3-dihydroindol-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c14-10-4-3-9-5-6-15(11(9)8-10)13(16)12-2-1-7-17-12/h1-4,7-8H,5-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMOKAHTZAFWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)N)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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